2-Amino-6-fluoro-4-methoxypyrimidine

Beschreibung

BenchChem offers high-quality 2-Amino-6-fluoro-4-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-fluoro-4-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRXRDJKTBCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353927 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130687-25-1 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Amino-6-fluoro-4-methoxypyrimidine (CAS Number: 130687-25-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical documentation for 2-Amino-6-fluoro-4-methoxypyrimidine (CAS: 130687-25-1) are limited. This guide provides a comprehensive overview based on available data for this compound and structurally related pyrimidine derivatives. The experimental protocols and potential applications described herein are illustrative and may require significant adaptation for this specific molecule.

Core Compound Identification and Properties

2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of an amino group, a fluorine atom, and a methoxy group suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery.

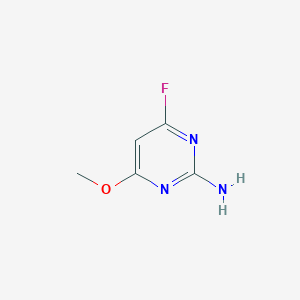

Chemical Structure:

Figure 1: Chemical Structure of 2-Amino-6-fluoro-4-methoxypyrimidine.

Physicochemical Data:

A summary of the available quantitative data for 2-Amino-6-fluoro-4-methoxypyrimidine is presented below. It is important to note that experimental values for properties like melting and boiling points can vary depending on the purity of the sample and the experimental conditions.

| Property | Value | Reference |

| CAS Number | 130687-25-1 | [1][2] |

| Molecular Formula | C₅H₆FN₃O | [3] |

| Molecular Weight | 143.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Purification

Hypothetical Synthetic Pathway:

A plausible synthetic route could start from a readily available dichloropyrimidine, followed by selective nucleophilic substitution reactions.

Figure 2: Hypothetical synthetic pathway for 2-Amino-6-fluoro-4-methoxypyrimidine.

General Experimental Protocol for Nucleophilic Substitution on a Pyrimidine Ring (Illustrative):

This protocol is based on general methods for the synthesis of similar compounds and would require optimization for the specific synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine.

-

Reaction Setup: To a solution of the starting chloropyrimidine in a suitable anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide), add the nucleophile (e.g., sodium methoxide) at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure desired product.

Analytical Characterization

Comprehensive spectral data (NMR, IR, MS) for 2-Amino-6-fluoro-4-methoxypyrimidine are not widely published. The following are expected spectral characteristics based on its structure.

Expected Spectral Data:

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet for the methoxy (O-CH₃) protons. - A singlet or broad singlet for the amino (NH₂) protons. - A doublet for the pyrimidine ring proton, showing coupling to the fluorine atom. |

| ¹³C NMR | - Resonances for the five carbon atoms of the pyrimidine ring and the methoxy group. The carbons attached to fluorine and the amino and methoxy groups will show characteristic chemical shifts. The carbon bonded to fluorine will exhibit a large C-F coupling constant. |

| ¹⁹F NMR | - A singlet or doublet (if coupled to the adjacent ring proton) corresponding to the fluorine atom. |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹). - C-O stretching for the methoxy group. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-F stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.12 g/mol ). - Characteristic fragmentation patterns involving the loss of small molecules or radicals such as CH₃, OCH₃, or HCN. |

Illustrative Analytical Workflow:

Figure 3: A general workflow for the analytical characterization of a synthesized organic compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for 2-Amino-6-fluoro-4-methoxypyrimidine have not been reported, the pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antivirals, and antibacterials.

The substituents on this particular molecule suggest potential areas of interest:

-

Amino Group: Can act as a hydrogen bond donor and a key point for further chemical modification to explore structure-activity relationships (SAR).

-

Fluorine Atom: Often introduced to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Methoxy Group: Can influence solubility and act as a hydrogen bond acceptor.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of aminopyrimidines as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway is depicted below. This is purely illustrative and not based on experimental data for this specific compound.

Figure 4: Hypothetical inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

2-Amino-6-fluoro-4-methoxypyrimidine is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. The lack of extensive public data presents both a challenge and an opportunity for novel research. Future work should focus on:

-

Development and publication of robust and scalable synthetic routes.

-

Full analytical characterization using modern spectroscopic techniques.

-

Screening for biological activity against a diverse range of therapeutic targets, particularly protein kinases.

-

Exploration of its utility as a building block for the synthesis of more complex molecules.

This technical guide provides a foundational understanding of 2-Amino-6-fluoro-4-methoxypyrimidine based on the currently limited available information. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 130687-25-1 CAS MSDS (2-AMINO-6-FLUORO-4-METHOXYPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-fluoro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of 2-Amino-6-fluoro-4-methoxypyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar pyrimidine derivatives to offer valuable insights for research and development.

Physicochemical Properties

| Property | 2-Amino-6-fluoro-4-methoxypyrimidine (Predicted/Calculated) | 2-Amino-4-chloro-6-methylpyrimidine[1] | 2-Amino-4,6-dimethoxypyrimidine[2] | 2-Amino-4-hydroxy-6-methylpyrimidine |

| Molecular Formula | C₅H₆FN₃O | C₅H₆ClN₃ | C₆H₉N₃O₂ | C₅H₇N₃O |

| Molecular Weight | 143.12 g/mol | 143.57 g/mol | 155.15 g/mol | 125.13 g/mol |

| Melting Point (°C) | Data not available | 183-186 | 94-96 | >300 |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Acetic acid: 50 mg/mL | Data not available | Data not available |

| LogP | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly described in the reviewed literature, a general synthetic route can be proposed based on established methods for the synthesis of substituted aminopyrimidines. The following represents a plausible, multi-step synthetic protocol.

Proposed Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine:

Step 1: Synthesis of a Dichloropyrimidine Intermediate

A common starting point for the synthesis of substituted pyrimidines is the condensation of a malonic acid derivative with urea or guanidine, followed by chlorination. For instance, a substituted malonic acid diester can be condensed with guanidine to form a dihydroxypyrimidine. This intermediate can then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield a 2-amino-4,6-dichloropyrimidine derivative.

Step 2: Nucleophilic Substitution to Introduce the Methoxy Group

The more reactive chlorine atom, typically at the 4-position, can be selectively displaced by a nucleophile. To introduce the methoxy group, the dichloropyrimidine intermediate would be reacted with sodium methoxide in methanol at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Nucleophilic Substitution to Introduce the Fluoro Group

The remaining chlorine atom at the 6-position can be substituted with fluorine. This can be achieved using a fluorinating agent such as potassium fluoride in a suitable high-boiling point solvent, potentially with a phase-transfer catalyst to enhance reactivity.

Step 4: Purification and Characterization

The final product, 2-Amino-6-fluoro-4-methoxypyrimidine, would be purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the compound would then be confirmed by analytical methods including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Biological Activities of Substituted Pyrimidines

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While the specific biological profile of 2-Amino-6-fluoro-4-methoxypyrimidine is not documented, its structural features suggest potential for interaction with various biological targets.

Substituted pyrimidines have been extensively investigated as:

-

Kinase Inhibitors: Many pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

-

Antiviral Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral drugs that can interfere with viral replication.

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.

-

Central Nervous System (CNS) Agents: Certain substituted pyrimidines have been explored for their activity on CNS targets.

Given the diverse biological roles of substituted pyrimidines, 2-Amino-6-fluoro-4-methoxypyrimidine represents a compound of interest for further investigation in drug discovery and development programs. The presence of the fluorine atom and the methoxy and amino groups provides multiple points for potential hydrogen bonding and other interactions with biological macromolecules, making it a candidate for screening against various therapeutic targets.

References

Elucidating the Structure of 2-Amino-6-fluoro-4-methoxypyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 2-Amino-6-fluoro-4-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the general experimental protocols and presents representative data from structurally similar compounds to guide researchers in their analytical endeavors.

Molecular Structure and Properties

2-Amino-6-fluoro-4-methoxypyrimidine is a heterocyclic organic compound with the chemical formula C₅H₆FN₃O. Its structure features a pyrimidine ring substituted with an amino group at position 2, a fluorine atom at position 6, and a methoxy group at position 4. The accurate determination of this substitution pattern is critical for understanding its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Amino-6-fluoro-4-methoxypyrimidine

| Property | Value | Source |

| CAS Number | 130687-25-1 | Chemical Abstract Service |

| Molecular Formula | C₅H₆FN₃O | N/A |

| Molecular Weight | 143.12 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structure determination of 2-Amino-6-fluoro-4-methoxypyrimidine. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be required.

Expected ¹H NMR Spectral Data (based on analogs):

The proton NMR spectrum is expected to show distinct signals for the amino protons, the methoxy protons, and the aromatic proton on the pyrimidine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Amino-6-fluoro-4-methoxypyrimidine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | N/A |

| -OCH₃ | 3.8 - 4.2 | Singlet | N/A |

| H-5 | 5.5 - 6.5 | Doublet | ~2-4 (due to coupling with ¹⁹F) |

Expected ¹³C NMR Spectral Data (based on analogs):

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-fluoro-4-methoxypyrimidine

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 160 - 165 | Singlet |

| C-4 | 165 - 170 | Doublet |

| C-5 | 80 - 90 | Doublet |

| C-6 | 155 - 160 | Doublet |

| -OCH₃ | 55 - 60 | Singlet |

Expected ¹⁹F NMR Spectral Data:

The fluorine NMR will show a single signal for the fluorine atom at the C-6 position, likely a doublet due to coupling with the H-5 proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Table 4: Expected Mass Spectrometry Data for 2-Amino-6-fluoro-4-methoxypyrimidine

| Ion | Expected m/z |

| [M]+• | 143.05 |

| [M+H]+ | 144.06 |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 5: Expected Infrared Absorption Frequencies for 2-Amino-6-fluoro-4-methoxypyrimidine

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300 - 3500 |

| C-H stretch (methoxy, aromatic) | 2850 - 3100 |

| C=N stretch (pyrimidine ring) | 1600 - 1680 |

| C-O stretch (methoxy) | 1000 - 1300 |

| C-F stretch | 1000 - 1400 |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 2-Amino-6-fluoro-4-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width appropriate for fluorine chemical shifts.

-

Use a standard pulse sequence without proton decoupling to observe H-F coupling.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Analysis:

-

Acquire a full scan mass spectrum over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for further structural confirmation.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

-

Visualization of the Structure Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Workflow for the structure elucidation of a small molecule.

Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 2-Amino-6-fluoro-4-methoxypyrimidine, a valuable building block in medicinal chemistry. The document details potential synthetic pathways, experimental protocols, and relevant biological context to support research and development in this area.

Introduction

2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors used in oncology. The specific substitution pattern of an amino group at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 4-position imparts unique electronic and steric properties, making it an attractive precursor for the synthesis of novel therapeutic agents. This guide outlines the key synthetic strategies for accessing this important molecule.

Synthetic Pathways and Precursors

The synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine can be approached through several strategic pathways, primarily revolving around the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyrimidine core. The choice of starting material and the order of substituent introduction are critical for achieving optimal yields and purity.

Two plausible synthetic routes are presented below, starting from commercially available precursors.

Route 1: From 2-Amino-4,6-dichloropyrimidine

This route involves the selective methoxylation of one chlorine atom, followed by a halogen exchange reaction to introduce the fluorine.

Caption: Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine from 2-Amino-4,6-dichloropyrimidine.

Route 2: From a Fluorinated Pyrimidine Precursor

An alternative approach starts with a fluorinated pyrimidine, which can simplify the final fluorination step.

Caption: Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine from a fluorinated precursor.

Quantitative Data

The following tables summarize typical reaction conditions and reported yields for analogous transformations on pyrimidine scaffolds. This data can serve as a benchmark for the synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methoxylation | 2-Amino-4,6-dichloropyrimidine | Sodium Methoxide | Methanol | Reflux | 4-8 | 70-85 | [1] |

| Amination | 2,4-Dichloropyrimidine derivative | Amine, Triethylamine | Solvent-free | 80-90 | 2-6 | 80-95 | [2] |

| Fluorination (Halex) | Chloropyrimidine | KF, Crown Ether | DMSO | 120-150 | 12-24 | 40-60 | General Knowledge |

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic steps, derived from literature procedures for similar compounds.

General Procedure for Selective Methoxylation of 2-Amino-4,6-dichloropyrimidine

-

To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.0-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-amino-4-chloro-6-methoxypyrimidine.[1]

General Procedure for Amination of a Halogenated Pyrimidine

-

In a reaction vessel, combine the halogenated pyrimidine precursor (1.0 eq) and the aminating agent (e.g., a solution of ammonia in a suitable solvent, or an amine with a non-nucleophilic base like triethylamine) (1.2-2.0 eq).

-

Heat the mixture in a sealed tube or under reflux, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, filter and wash with a suitable solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[2]

Experimental Workflow and Signaling Pathway

General Experimental Workflow

The synthesis and purification of 2-Amino-6-fluoro-4-methoxypyrimidine typically follows the workflow illustrated below.

Caption: General experimental workflow for the synthesis and purification of 2-Amino-6-fluoro-4-methoxypyrimidine.

Biological Context: Kinase Inhibition Signaling Pathway

2-Aminopyrimidine derivatives are well-established as scaffolds for potent kinase inhibitors.[3][4][5] These inhibitors often act by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer.

Caption: 2-Aminopyrimidine derivatives as ATP-competitive kinase inhibitors.

References

- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

2-Amino-6-fluoro-4-methoxypyrimidine reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-6-fluoro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the reactivity of 2-Amino-6-fluoro-4-methoxypyrimidine is limited in the current scientific literature. The information presented in this guide is a predictive profile based on the established reactivity of structurally analogous compounds, including other substituted pyrimidines. The provided experimental protocols are generalized and will likely require optimization for this specific substrate.

Introduction

2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine featuring an electron-donating amino group at the 2-position, an electron-donating methoxy group at the 4-position, and a halogen (fluorine) at the 6-position. This arrangement of functional groups suggests a rich and versatile chemical reactivity, making it a potentially valuable building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further influenced by the substituents, governs its susceptibility to various transformations. This guide outlines the predicted reactivity profile of 2-Amino-6-fluoro-4-methoxypyrimidine, focusing on key reactions relevant to drug development and molecular synthesis.

Predicted Reactivity Profile

The reactivity of 2-Amino-6-fluoro-4-methoxypyrimidine is predicted to be dominated by reactions at the C6-fluorine position, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amino and methoxy groups are expected to influence the regioselectivity and rate of these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C6 position is anticipated to be susceptible to displacement by a variety of nucleophiles. The pyrimidine ring's electron-deficient character facilitates nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, which is a resonance-stabilized anionic adduct. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions on electron-deficient rings.

General Reaction Scheme:

Where Nu- represents a nucleophile such as an amine, alkoxide, or thiolate.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Typical Base | Solvent | Temperature (°C) | Expected Product |

| Primary/Secondary Amine | K₂CO₃, Et₃N, or none | DMF, DMSO, EtOH | 80-120 | 2-Amino-4-methoxy-6-(amino)pyrimidine |

| Alcohol (ROH) | NaH, KOtBu | THF, Dioxane | 25-100 | 2-Amino-4,6-dialkoxypyrimidine |

| Thiol (RSH) | K₂CO₃, NaH | DMF, THF | 25-80 | 2-Amino-4-methoxy-6-(thioether)pyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions

The C6-F bond is also expected to be reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction enables the formation of a C-C bond by coupling with an organoboron reagent, typically a boronic acid or its ester. While chloro- and bromopyrimidines are more commonly used, fluoropyrimidines can also undergo Suzuki coupling under appropriate conditions.

General Reaction Scheme:

Where R-B(OH)₂ represents an aryl or heteroaryl boronic acid.

Table 2: Predicted Suzuki-Miyaura Coupling Reactions

| Boronic Acid (R-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| Arylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | 2-Amino-6-aryl-4-methoxypyrimidine |

| Heteroarylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 2-Amino-6-heteroaryl-4-methoxypyrimidine |

This reaction provides a route to form C-N bonds by coupling with primary or secondary amines. It is a powerful method for the synthesis of arylamines.

General Reaction Scheme:

Where R¹R²NH represents a primary or secondary amine.

Table 3: Predicted Buchwald-Hartwig Amination Reactions

| Amine (R¹R²NH) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| Primary/Secondary Alkylamine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 2-Amino-6-(dialkylamino)-4-methoxypyrimidine |

| Primary/Secondary Arylamine | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos | LiHMDS, K₃PO₄ | Toluene, THF | 80-110 | 2-Amino-6-(diarylamino/alkylarylamino)-4-methoxypyrimidine |

Experimental Protocols (Generalized)

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Procedure:

-

To a solution of 2-Amino-6-fluoro-4-methoxypyrimidine (1.0 equiv.) in an appropriate solvent (e.g., DMF, DMSO, or ethanol), add the desired amine (1.1-1.5 equiv.) and a base such as K₂CO₃ or Et₃N (1.5-2.0 equiv.).[1][2]

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methoxy-6-(amino)pyrimidine derivative.

General Protocol for Suzuki-Miyaura Coupling

Procedure:

-

In a reaction vessel, combine 2-Amino-6-fluoro-4-methoxypyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., SPhos or XPhos, 2-10 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.).[1][3]

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Procedure:

-

To a reaction vessel under an inert atmosphere, add 2-Amino-6-fluoro-4-methoxypyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the ligand (e.g., BINAP or Xantphos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).[4]

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to yield the desired aminated product.

Physicochemical Properties and Predicted Spectroscopic Data

Table 4: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆FN₃O |

| Molecular Weight | 143.12 g/mol |

| CAS Number | 130687-25-1 |

| Appearance | Predicted to be a solid at room temperature |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the methoxy protons (around 3.8-4.0 ppm), a broad singlet for the amino protons, and a singlet for the C5-proton. The chemical shift of the C5-proton will be influenced by the adjacent fluorine and nitrogen atoms.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbons attached to fluorine (C6) and the methoxy group (C4) will show characteristic chemical shifts and coupling with the fluorine atom.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 143.

Conclusion

2-Amino-6-fluoro-4-methoxypyrimidine is predicted to be a versatile synthetic intermediate. Its reactivity is likely centered around the C6-fluorine position, which should readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. Furthermore, this position is anticipated to be amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for the exploration and utilization of this promising building block in chemical synthesis and drug discovery. Experimental validation of these predicted reactivities is encouraged to fully elucidate the chemical profile of this compound.

References

- 1. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of 2-Amino-6-fluoro-4-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological screening landscape for 2-Amino-6-fluoro-4-methoxypyrimidine and its structurally related analogs. While direct biological screening data for 2-Amino-6-fluoro-4-methoxypyrimidine is not extensively available in public literature, this document extrapolates its potential therapeutic activities based on the significant findings for closely related fluorinated and methoxylated aminopyrimidine derivatives. This guide focuses on potential anti-inflammatory, anticancer, and antiviral activities, providing detailed experimental protocols for key assays and illustrating relevant biological pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The strategic functionalization of the pyrimidine ring has led to the development of drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms and methoxy groups can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.

2-Amino-6-fluoro-4-methoxypyrimidine is a member of this promising class of compounds. While specific biological data for this exact molecule is limited, the analysis of its structural analogs suggests a strong potential for therapeutic applications. Notably, the presence of a fluorine atom at a position analogous to the 5-position of other biologically active pyrimidines points towards potential anti-inflammatory effects through the inhibition of nitric oxide production. This guide will explore this and other potential activities, providing the necessary technical details for further investigation.

Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine and Analogs

The synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine and its derivatives can be achieved through multi-step reaction sequences common in heterocyclic chemistry. A plausible synthetic route would involve the construction of the pyrimidine ring followed by functional group interconversions.

A general approach may start from a suitable precursor like a malonic ester derivative which undergoes condensation with a guanidine-containing reagent to form the 2-aminopyrimidine core. Subsequent halogenation and nucleophilic substitution reactions can be employed to introduce the fluoro and methoxy groups at the desired positions. For instance, a common method for producing similar compounds involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide in a polar aprotic solvent.

Biological Activities of Fluorinated Aminopyrimidine Derivatives

The biological activities of fluorinated aminopyrimidine derivatives are diverse and significant. The following sections detail the observed activities in compounds structurally related to 2-Amino-6-fluoro-4-methoxypyrimidine, providing a basis for its potential pharmacological profile.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A key finding in a study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that the 5-fluoro analog, 5-fluoro-2-amino-4,6-dichloropyrimidine , is a potent inhibitor of immune-activated nitric oxide (NO) production[1]. This compound exhibited an IC50 of 2 µM, indicating significant anti-inflammatory potential[1]. Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases. The potent inhibitory activity of a closely related fluorinated aminopyrimidine suggests that 2-Amino-6-fluoro-4-methoxypyrimidine may also act as an inhibitor of iNOS.

Table 1: Inhibitory Effect of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production [1]

| Compound | Substituent at C5 | IC50 (µM) |

| B12 | -F | 2 |

| B1 | -H | 25 |

| B2 | -CH3 | 20 |

| B3 | -CH2CH3 | 15 |

| B8 | -CH(CH3)CH2CH3 | 36 |

Potential Anticancer and Antiviral Activities

The pyrimidine scaffold is a well-established pharmacophore in anticancer and antiviral drug design. While no direct antiviral activity was observed for the 5-substituted 2-amino-4,6-dichloropyrimidines against a panel of viruses including HIV, HSV, and influenza virus, other pyrimidine derivatives have shown significant efficacy[1]. For researchers interested in exploring these avenues, standard screening protocols are provided in the experimental section.

Experimental Protocols

In Vitro Nitric Oxide (NO) Assay

This protocol is adapted from the methodology used to screen 5-substituted 2-amino-4,6-dichloropyrimidines for their inhibitory effect on NO production[1].

-

Cell Culture: Mouse peritoneal cells are harvested and seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: The test compounds, including 2-Amino-6-fluoro-4-methoxypyrimidine, are dissolved in DMSO and added to the cells at various concentrations.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (100 U/mL) to induce iNOS expression and NO production.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Nitrite Quantification (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

The mixture is incubated for 10 minutes at room temperature, protected from light.

-

Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

After a further 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Plaque Reduction Assay for Antiviral Screening

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 (50% effective concentration) is calculated as the compound concentration that reduces the number of plaques by 50%.

Signaling Pathways and Visualizations

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

The inhibition of nitric oxide production by fluorinated aminopyrimidines likely involves the modulation of the iNOS signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as LPS and IFN-γ, leading to the transcription and translation of the iNOS enzyme.

Caption: Potential inhibition of the iNOS signaling pathway.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like 2-Amino-6-fluoro-4-methoxypyrimidine.

Caption: General workflow for biological screening.

Conclusion

While direct experimental data on the biological activities of 2-Amino-6-fluoro-4-methoxypyrimidine is scarce, the available information on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the realm of anti-inflammatory drug discovery. The potent inhibition of nitric oxide production by a closely related fluorinated aminopyrimidine provides a solid rationale for investigating this compound further as an iNOS inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to initiate and conduct a comprehensive biological screening of 2-Amino-6-fluoro-4-methoxypyrimidine and its derivatives. Further studies are warranted to fully elucidate its pharmacological profile and to determine its potential for clinical development.

References

Unraveling the Activity of 2-Amino-6-fluoro-4-methoxypyrimidine: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine molecule that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research to detail its biological activity, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Through a combination of structured data presentation, detailed protocols, and visual diagrams, this document aims to be an essential resource for professionals engaged in drug discovery and development.

Introduction

Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad range of biological activities, forming the core scaffold of numerous therapeutic agents. The specific substitutions on the pyrimidine ring, such as the amino, fluoro, and methoxy groups in 2-Amino-6-fluoro-4-methoxypyrimidine, play a crucial role in defining its pharmacological profile. Understanding the precise mechanism by which this compound exerts its effects is paramount for its potential development as a therapeutic agent. This guide synthesizes the existing knowledge to provide a detailed technical overview of its core mechanism of action.

While direct and extensive research on the mechanism of action of 2-Amino-6-fluoro-4-methoxypyrimidine is limited, preliminary studies and analogous compounds suggest potential interactions with key cellular pathways. This document will focus on the available information and provide a framework for future investigation.

Biological Activity and Potential Therapeutic Indications

Based on the current body of research, the precise biological activity of 2-Amino-6-fluoro-4-methoxypyrimidine is not yet fully characterized. However, the structural motifs present in the molecule suggest potential for several types of biological activity. Fluoro-substituted pyrimidines, for instance, are known to act as enzyme inhibitors or modulators of cellular signaling. The presence of an amino group can facilitate hydrogen bonding with biological targets, while the methoxy group can influence solubility and metabolic stability.

Given the common roles of similar pyrimidine derivatives, potential, yet unconfirmed, areas of therapeutic interest for 2-Amino-6-fluoro-4-methoxypyrimidine could include:

-

Oncology: Many pyrimidine analogs are utilized as antimetabolites in cancer chemotherapy.

-

Virology: Modified pyrimidines can act as nucleoside analogs to inhibit viral replication.

-

Immunology: Certain pyrimidine derivatives have been shown to possess immunomodulatory properties.

It is critical to emphasize that these are speculative areas of interest based on chemical structure and require dedicated experimental validation.

Signaling Pathway Analysis

At present, there is no definitive, experimentally validated signaling pathway directly attributed to the action of 2-Amino-6-fluoro-4-methoxypyrimidine in the public domain. However, based on the activities of analogous compounds, a hypothetical signaling pathway can be proposed to guide future research.

Caption: Hypothetical signaling pathway for 2-Amino-6-fluoro-4-methoxypyrimidine.

Experimental Protocols

To rigorously investigate the mechanism of action of 2-Amino-6-fluoro-4-methoxypyrimidine, a series of well-defined experimental protocols are necessary. The following outlines key methodologies that could be employed.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat cells with a serial dilution of 2-Amino-6-fluoro-4-methoxypyrimidine.

-

Incubate for 48-72 hours.

-

Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.

-

Measure absorbance or luminescence to quantify cell viability.

-

Calculate IC50 values.

-

Kinase Inhibition Assay

-

Objective: To screen for inhibitory activity against a panel of protein kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of 2-Amino-6-fluoro-4-methoxypyrimidine.

-

Incubate at the optimal temperature for the specific kinase.

-

Add a reagent to stop the kinase reaction and detect the amount of ADP produced.

-

Measure luminescence, which is proportional to kinase activity.

-

Determine the IC50 of the compound for each kinase.

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.

-

Methodology:

-

Treat cells with 2-Amino-6-fluoro-4-methoxypyrimidine for various time points.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific to the target proteins and their phosphorylated forms.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantitative Data Summary

As specific quantitative data from dedicated studies on 2-Amino-6-fluoro-4-methoxypyrimidine is not yet available, the following table is presented as a template for how such data should be structured once obtained.

| Assay Type | Cell Line / Target | Endpoint | Result (e.g., IC50 in µM) | Reference |

| Cell Viability | Example: MCF-7 | IC50 | Data Not Available | - |

| Kinase Inhibition | Example: EGFR | IC50 | Data Not Available | - |

| Gene Expression | Example: HeLa | Fold Change (Target Gene) | Data Not Available | - |

Experimental Workflow Visualization

The logical flow of experiments to elucidate the mechanism of action can be visualized as follows:

Caption: A streamlined workflow for mechanism of action studies.

Conclusion and Future Directions

While the current understanding of the mechanism of action of 2-Amino-6-fluoro-4-methoxypyrimidine is in its nascent stages, its chemical structure holds promise for significant biological activity. The experimental framework and hypothetical pathways presented in this guide offer a robust starting point for future research. Rigorous investigation using the outlined protocols will be crucial in uncovering its precise molecular targets and signaling pathways, thereby paving the way for its potential development as a novel therapeutic agent. Future studies should focus on comprehensive screening against diverse biological targets, followed by in-depth validation of the identified mechanisms.

Potential Therapeutic Targets of 2-Amino-6-fluoro-4-methoxypyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluoro and methoxy substituents, as seen in 2-Amino-6-fluoro-4-methoxypyrimidine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of its derivatives, making them attractive candidates for drug discovery programs. This technical guide consolidates the current understanding of the potential therapeutic targets of 2-Amino-6-fluoro-4-methoxypyrimidine derivatives by examining the biological activities of structurally related 2-aminopyrimidine analogs.

Overview of Therapeutic Potential

Derivatives of the 2-aminopyrimidine core have demonstrated a broad spectrum of pharmacological activities, indicating their potential to interact with a variety of biological targets. Key therapeutic areas where these derivatives have shown promise include oncology, inflammation, infectious diseases, and neurology. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

Key Therapeutic Targets and Quantitative Data

The following sections detail the specific therapeutic targets identified for various 2-aminopyrimidine derivatives, supported by quantitative data from preclinical studies.

Oncology

In the field of oncology, 2-aminopyrimidine derivatives have been investigated as inhibitors of key enzymes involved in cancer cell proliferation and survival.

2.1.1. Kinase Inhibition

Several kinases have been identified as targets for 2-aminopyrimidine derivatives. Notably, dual inhibitors of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) have been developed for the treatment of acute myeloid leukemia (AML). [1]Another study identified derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). [2]

| Compound Class | Target(s) | Lead Compound Example | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|---|

| 4-piperazinyl-2-aminopyrimidines | JAK2 / FLT3 | Compound 11r | 2.01 (JAK2), 0.51 (FLT3) | HEL, MV4-11 | [1] |

| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4 / PLK1 | Compound 4 | 29 (BRD4), 94 (PLK1) | MDA-MB-231, HT-29, U-937 | [2] |

| 5-arylethylidene-amino-2-thiopyrimidine-4-ones | BRD4 / PLK1 | Compound 7 | 42 (BRD4), 20 (PLK1) | MDA-MB-231, HT-29, U-937 | [2]|

2.1.2. Signaling Pathways in Cancer

The inhibition of kinases like JAK2, FLT3, BRD4, and PLK1 by 2-aminopyrimidine derivatives can disrupt critical signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain fluorinated 2-aminopyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory response.

| Compound | Target | IC50 (µM) | Cell System | Reference |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2 | Mouse Peritoneal Cells |

Antibacterial Activity

A complex pyridopyrimidine derivative incorporating a 2-amino-fluoro-methoxypyrimidine moiety has been synthesized as a fluoroquinolone-like agent. These compounds typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Neurological Disorders

Derivatives of 2-aminopyrimidines have been explored as antagonists of the A1 adenosine receptor (A1AR), which is implicated in various neurological processes.

Other Potential Targets

Recent studies have also identified 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase and as agents with antiplatelet aggregation activity. [3][4]

| Compound Class | Target | Lead Compound Example | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-aminopyrimidine derivatives | β-Glucuronidase | Compound 24 | 2.8 | [4] |

| 2-aminopyrimidines with fluorine substituent | Platelet Aggregation | Compound Ib | 72.4 | [3]|

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activity of 2-aminopyrimidine derivatives.

Synthesis of 2-Aminopyrimidine Derivatives

A common synthetic route involves the condensation of a substituted chalcone with guanidinium carbonate in a suitable solvent like DMF. For more complex structures, multi-step syntheses are employed.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is typically determined using a variety of commercially available assay kits, often based on fluorescence or luminescence detection.

Cell-Based Proliferation Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 2-aminopyrimidine derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Nitric Oxide (NO) Production Assay

The anti-inflammatory potential is assessed by measuring the inhibition of NO production in stimulated macrophages.

Protocol:

-

Cell Culture: Mouse peritoneal macrophages are cultured in 96-well plates.

-

Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of the test compounds.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Conclusion

The 2-aminopyrimidine scaffold, particularly when substituted with fluorine and methoxy groups, holds significant promise for the development of novel therapeutic agents. The derivatives of this core structure have shown potent activities against a range of targets implicated in cancer, inflammation, and other diseases. The versatility of the 2-aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity. Further investigation into the synthesis and biological evaluation of derivatives of 2-Amino-6-fluoro-4-methoxypyrimidine is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective medicines.

References

- 1. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for 2-Amino-6-fluoro-4-methoxypyrimidine Not Publicly Available

A recent patent application mentions the use of 2-Amino-6-fluoro-4-methoxypyrimidine as a starting material and provides a mass spectrometry result for a subsequent product, but not for the compound . This indicates that while the compound is utilized in research and development, its foundational spectral data has not been disseminated publicly.

Alternative Analysis: 2-Amino-4,6-dimethoxypyrimidine

As an alternative, this guide provides a comprehensive overview of the spectral data for the closely related compound, 2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2). This compound shares the 2-aminopyrimidine core and methoxy substitution pattern, offering valuable comparative insights for researchers working with similar structures. The availability of its spectral data allows for a detailed analysis as originally requested.

Spectral Data Summary

The following tables summarize the available spectral data for 2-Amino-4,6-dimethoxypyrimidine.

Table 1: ¹H NMR Spectral Data of 2-Amino-4,6-dimethoxypyrimidine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.05 | s | 1H | Pyrimidine C5-H |

| 4.95 | br s | 2H | -NH₂ |

| 3.82 | s | 6H | 2 x -OCH₃ |

Table 2: ¹³C NMR Spectral Data of 2-Amino-4,6-dimethoxypyrimidine

| Chemical Shift (ppm) | Assignment |

| 171.4 | Pyrimidine C4, C6 |

| 163.5 | Pyrimidine C2 |

| 76.5 | Pyrimidine C5 |

| 53.6 | -OCH₃ |

Table 3: IR Spectral Data of 2-Amino-4,6-dimethoxypyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H stretch (asymmetric) |

| 3320 | Strong | N-H stretch (symmetric) |

| 3010 | Medium | C-H stretch (aromatic) |

| 2940 | Medium | C-H stretch (methyl) |

| 1640 | Strong | N-H bend (scissoring) |

| 1580 | Strong | C=N, C=C stretch (ring) |

| 1470 | Strong | C-H bend (methyl) |

| 1050 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data of 2-Amino-4,6-dimethoxypyrimidine

| m/z | Relative Intensity (%) | Assignment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 140 | 80 | [M - CH₃]⁺ |

| 112 | 40 | [M - CH₃ - CO]⁺ |

| 84 | 30 | [M - 2CH₃ - CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectral data are not available in the cited sources. However, standard methodologies for these analytical techniques are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Amino-4,6-dimethoxypyrimidine would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions would be detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound using the spectroscopic techniques discussed.

Caption: General Workflow for Compound Characterization.

Unveiling the Solubility Profile of 2-Amino-6-fluoro-4-methoxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Amino-6-fluoro-4-methoxypyrimidine in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on established experimental protocols and analytical techniques commonly employed for analogous pyrimidine derivatives.

Introduction

2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine derivative. The solubility of such compounds in organic solvents is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and synthetic route optimization. The interplay of the amino, fluoro, and methoxy functional groups dictates the molecule's polarity and its interaction with different solvent systems. This guide outlines a robust framework for experimentally determining and analyzing the solubility of this compound.

Experimental Protocol: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1][2][3] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials and Equipment:

-

2-Amino-6-fluoro-4-methoxypyrimidine (purity > 99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Vials with screw caps

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of 2-Amino-6-fluoro-4-methoxypyrimidine to a series of vials, each containing a known volume or mass of a specific organic solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Use a centrifuge to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator).

-

Data Calculation: Once the solvent is completely evaporated and a constant weight is achieved, weigh the container with the solid residue. The mass of the dissolved solute can then be determined.

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Analytical Verification: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential analytical technique to assess the purity of the 2-Amino-6-fluoro-4-methoxypyrimidine raw material and to quantify its concentration in the saturated solutions, providing a more sensitive and specific measurement compared to the gravimetric method alone.

Instrumentation and Conditions (Typical for Pyrimidine Derivatives):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectrophotometric scan of 2-Amino-6-fluoro-4-methoxypyrimidine.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 2-Amino-6-fluoro-4-methoxypyrimidine of known concentrations in a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Dilute the saturated supernatant samples obtained from the solubility experiment with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted samples into the HPLC system.

-

Quantification: Determine the concentration of 2-Amino-6-fluoro-4-methoxypyrimidine in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of 2-Amino-6-fluoro-4-methoxypyrimidine.

Caption: Workflow for Solubility Determination.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents and temperatures.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | 298.15 | Experimental Value | Calculated Value | Calculated Value |

| Acetone | 298.15 | Experimental Value | Calculated Value | Calculated Value |

| Acetonitrile | 298.15 | Experimental Value | Calculated Value | Calculated Value |

| Ethyl Acetate | 298.15 | Experimental Value | Calculated Value | Calculated Value |

| Dichloromethane | 298.15 | Experimental Value | Calculated Value | Calculated Value |

| (Other Solvents) | (Other Temps) |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2-Amino-6-fluoro-4-methoxypyrimidine in various organic solvents. By employing the detailed gravimetric and HPLC methodologies, researchers can generate reliable and accurate solubility data. This information is invaluable for guiding further research and development activities, including formulation design, process chemistry, and preclinical studies. The provided workflow and data presentation structure offer a standardized approach to ensure clarity and comparability of results.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthetic protocol for the preparation of 2-Amino-6-fluoro-4-methoxypyrimidine, a valuable building block in medicinal chemistry and drug discovery. The outlined methodology is based on established nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine scaffolds. The protocol describes a two-step process commencing with the selective methoxylation of a commercially available starting material, 2-amino-4-chloro-6-fluoropyrimidine, followed by the introduction of the amino group. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthesis workflow.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of amino, fluoro, and methoxy groups on the pyrimidine ring can significantly influence the compound's pharmacological properties. 2-Amino-6-fluoro-4-methoxypyrimidine serves as a key intermediate for the synthesis of more complex molecules, where each substituent can be tailored for optimal target engagement and pharmacokinetic profiles. The following protocol details a plausible and efficient laboratory-scale synthesis of this target compound.

Proposed Synthetic Pathway

The proposed synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine involves a two-step nucleophilic aromatic substitution sequence starting from 2,4-dichloro-6-fluoropyrimidine. The first step is a regioselective methoxylation at the more reactive 4-position, followed by amination at the 2-position. The higher reactivity of the chlorine atom at the 4-position compared to the 2-position in nucleophilic aromatic substitution on the pyrimidine ring directs the regioselectivity of the first step.

Data Presentation

| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | 2,4-Dichloro-6-fluoropyrimidine | Sodium methoxide | 2-Chloro-6-fluoro-4-methoxypyrimidine | Methanol | 25-30 | 4-6 | 85-95 |

| 2 | 2-Chloro-6-fluoro-4-methoxypyrimidine | Aqueous Ammonia | 2-Amino-6-fluoro-4-methoxypyrimidine | 1,4-Dioxane | 100-110 | 12-18 | 70-80 |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluoro-4-methoxypyrimidine

Materials:

-

2,4-Dichloro-6-fluoropyrimidine

-

Sodium methoxide (25 wt% in methanol)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-dichloro-6-fluoropyrimidine (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium methoxide (1.1 eq., 25 wt% in methanol) dropwise at 0-5 °C using a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water and remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-